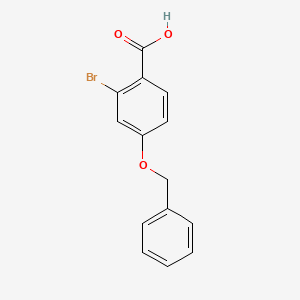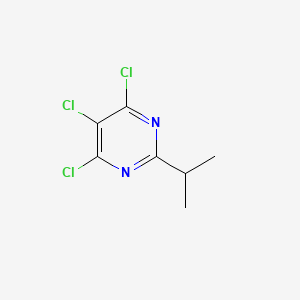![molecular formula C15H23NO2 B13923351 Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is an organic compound with the molecular formula C15H23NO2. It is characterized by the presence of a cyclopropylmethyl group attached to a 3,4-dimethoxyphenyl-propylamine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Phenyl Group: The cyclopropylmethyl group is then attached to the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Propylamine Chain: The final step involves the formation of the propylamine chain through a reductive amination reaction, where the amine group is introduced.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Cyclopropylmethylamine: Similar structure but lacks the 3,4-dimethoxyphenyl group.
3,4-Dimethoxyphenylpropylamine: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-ethyl]amine: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness: Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine is unique due to the combination of the cyclopropylmethyl group and the 3,4-dimethoxyphenyl-propylamine structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-1-(3,4-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C15H23NO2/c1-11(16-10-12-4-5-12)8-13-6-7-14(17-2)15(9-13)18-3/h6-7,9,11-12,16H,4-5,8,10H2,1-3H3 |
Clave InChI |
WXPAFZOITHHWKA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


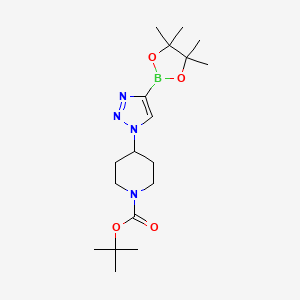
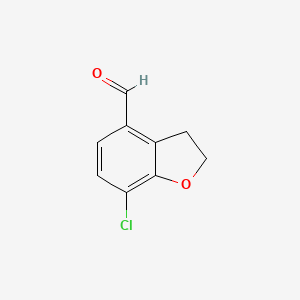
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
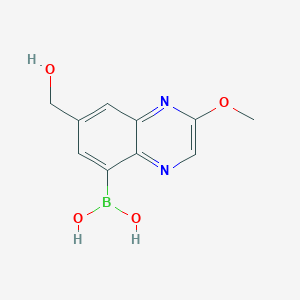
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
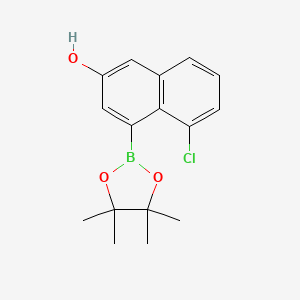
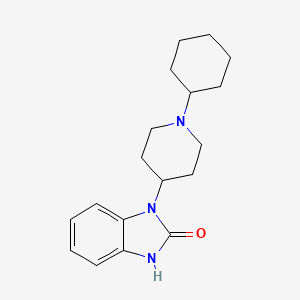
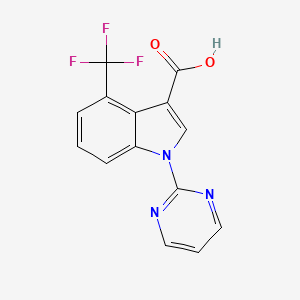
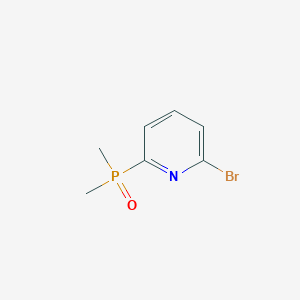
![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
